![molecular formula C17H23N5O2S2 B2678953 2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886913-21-9](/img/structure/B2678953.png)
2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a molecular formula of C15H19N5O2S2 . It contains several functional groups, including a piperazine ring and a thiazolo[3,2-b][1,2,4]triazol-6-ol group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have shown to inhibit some metabolic enzymes such as AChE (acetylcholinesterase I and II) .Scientific Research Applications
Synthesis and Biological Activity
The compound is used in the synthesis of molecules with potential biological activities. For example, derivatives containing thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds in this class have shown promising antimicrobial activity against various microorganisms, as well as specific antiurease and antilipase activities (Başoğlu et al., 2013).
Antimicrobial Properties
Various derivatives of 1,2,4-triazole, which include the thiazolo[3,2-b][1,2,4]triazol-6-ol moiety, have been synthesized and shown to possess good to moderate antimicrobial activities against different test microorganisms (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Applications
Some compounds in this category have been reported to exhibit significant analgesic and anti-inflammatory activities. A specific compound with a piperazine moiety displayed the highest and dose-dependent analgesic and anti-inflammatory activity, without inducing gastric lesions (Tozkoparan et al., 2004).
EGFR Inhibitors for Anti-Cancer Properties
Studies involving density functional theory and molecular docking have been conducted to explore the anti-cancer properties of compounds including 1,2,4-triazole derivatives. These studies suggest that these compounds can act as potent inhibitors of the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase, a target in cancer therapy (Karayel, 2021).
Other Biological Evaluations
Other research has focused on synthesizing derivatives of thiazolo[3,2-b][1,2,4]triazol-6-ol for evaluation of their antimicrobial activity against various bacteria and fungi. These compounds have shown significant biological activity, highlighting their potential in antimicrobial applications (Patel et al., 2012).
properties
IUPAC Name |
2-ethyl-5-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S2/c1-2-13-18-17-22(19-13)16(24)15(26-17)14(12-4-3-11-25-12)21-7-5-20(6-8-21)9-10-23/h3-4,11,14,23-24H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZICCIIVGVJFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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